7-Ethoxy-1,1,1-trifluoro-2-hydroxyheptan-3-one
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Overview
Description
7-Ethoxy-1,1,1-trifluoro-2-hydroxyheptan-3-one is a chemical compound with the molecular formula C9H15F3O3 It is characterized by the presence of an ethoxy group, a trifluoromethyl group, and a hydroxy group attached to a heptanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Ethoxy-1,1,1-trifluoro-2-hydroxyheptan-3-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 1,1,1-trifluoro-2-hydroxyheptan-3-one with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone at a temperature of around 50-60°C. The product is then purified using standard techniques such as distillation or recrystallization .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
7-Ethoxy-1,1,1-trifluoro-2-hydroxyheptan-3-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the ethoxy group.
Major Products Formed
Oxidation: Formation of 7-ethoxy-1,1,1-trifluoro-2-oxoheptan-3-one or 7-ethoxy-1,1,1-trifluoro-2-carboxyheptan-3-one.
Reduction: Formation of 7-ethoxy-1,1,1-trifluoro-2-hydroxyheptan-3-ol.
Substitution: Formation of compounds with various functional groups replacing the ethoxy group.
Scientific Research Applications
7-Ethoxy-1,1,1-trifluoro-2-hydroxyheptan-3-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-Ethoxy-1,1,1-trifluoro-2-hydroxyheptan-3-one involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The hydroxy group can form hydrogen bonds with target molecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 7-Methoxy-1,1,1-trifluoro-2-hydroxyheptan-3-one
- 7-Ethoxy-1,1,1-trifluoro-2-oxoheptan-3-one
- 7-Ethoxy-1,1,1-trifluoro-2-carboxyheptan-3-one
Uniqueness
7-Ethoxy-1,1,1-trifluoro-2-hydroxyheptan-3-one is unique due to the combination of its ethoxy, trifluoromethyl, and hydroxy groups. This combination imparts distinct chemical properties, such as increased lipophilicity and the ability to form hydrogen bonds, which can influence its reactivity and interactions with other molecules .
Properties
CAS No. |
192721-49-6 |
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Molecular Formula |
C9H15F3O3 |
Molecular Weight |
228.21 g/mol |
IUPAC Name |
7-ethoxy-1,1,1-trifluoro-2-hydroxyheptan-3-one |
InChI |
InChI=1S/C9H15F3O3/c1-2-15-6-4-3-5-7(13)8(14)9(10,11)12/h8,14H,2-6H2,1H3 |
InChI Key |
NYKHXROIAQMWBM-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCCCC(=O)C(C(F)(F)F)O |
Origin of Product |
United States |
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